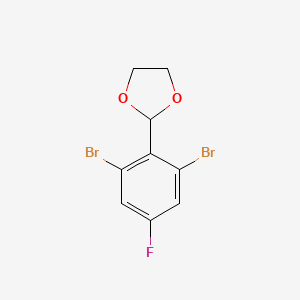
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine, fluorine, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dibromo-4-fluorophenol.
Formation of Intermediate: The phenol group is protected by converting it into a dioxolane ring using ethylene glycol in the presence of an acid catalyst.
Final Product: The resulting intermediate is then subjected to bromination and fluorination reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The dioxolane ring can be hydrolyzed to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Products with oxidized functional groups.
Reduction: Products with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2,6-Dibromo-4-fluorophenyl isocyanate
Uniqueness
2-(2,6-Dibromo-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms along with a dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H7Br2FO2 |
|---|---|
Molekulargewicht |
325.96 g/mol |
IUPAC-Name |
2-(2,6-dibromo-4-fluorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7Br2FO2/c10-6-3-5(12)4-7(11)8(6)9-13-1-2-14-9/h3-4,9H,1-2H2 |
InChI-Schlüssel |
QOEWUHUYQIYHJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=C(C=C(C=C2Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


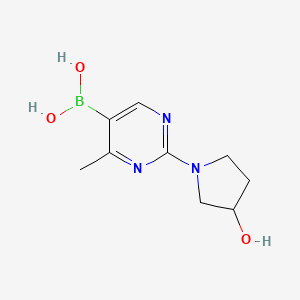
![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
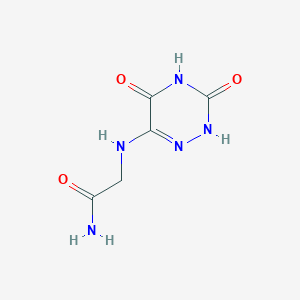
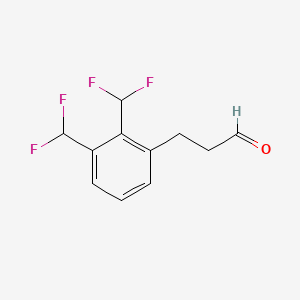
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
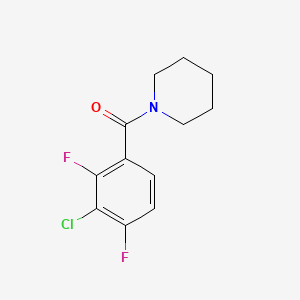
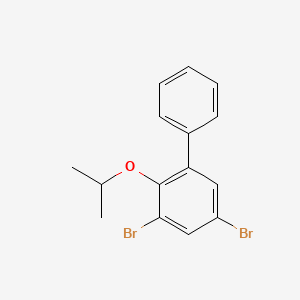
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
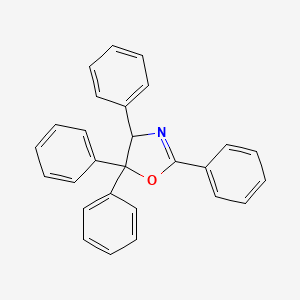
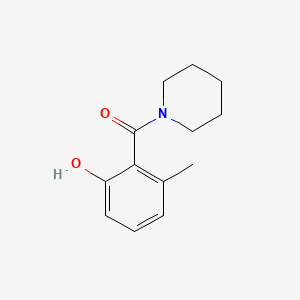
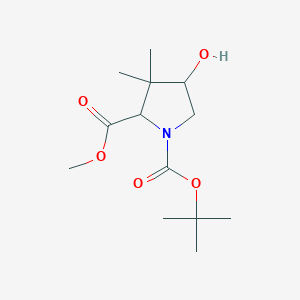
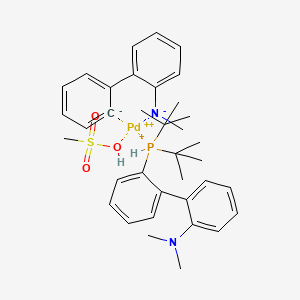
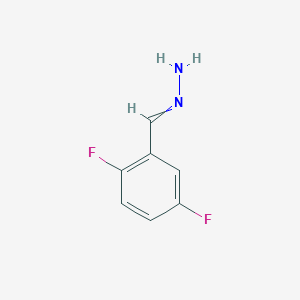
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
